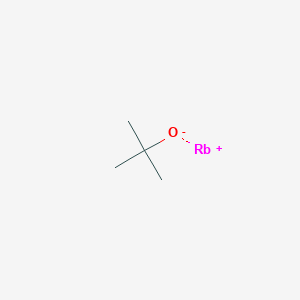
Rubidium 2-methylpropan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium 2-methylpropan-2-olate, also known as rubidium tert-butoxide, is an organometallic compound with the molecular formula C₄H₉ORb. It is a rubidium salt of tert-butyl alcohol and is commonly used as a strong base in organic synthesis. The compound is known for its high reactivity and is often utilized in various chemical reactions due to its ability to deprotonate weak acids.
Vorbereitungsmethoden
Rubidium 2-methylpropan-2-olate can be synthesized through the reaction of rubidium metal with tert-butyl alcohol. The reaction typically occurs under an inert atmosphere to prevent the rubidium metal from reacting with moisture or oxygen. The general reaction is as follows:
Rb+(CH3)3COH→(CH3)3CORb+H2
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Rubidium 2-methylpropan-2-olate is a versatile reagent that participates in various types of chemical reactions:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding rubidium salts.
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Elimination Reactions: It is used to promote elimination reactions, leading to the formation of alkenes from alkyl halides.
Common reagents used in these reactions include alkyl halides, weak acids, and other electrophiles. The major products formed depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Rubidium 2-methylpropan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, facilitating various reactions such as deprotonation, substitution, and elimination.
Biology: It can be used in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals and other bioactive molecules.
Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the manufacturing of advanced materials and polymers.
Wirkmechanismus
The primary mechanism by which rubidium 2-methylpropan-2-olate exerts its effects is through its strong basicity. It can deprotonate weak acids, generating rubidium salts and the corresponding conjugate bases. This deprotonation ability is crucial in many organic reactions, where it facilitates the formation of reactive intermediates that drive the reaction forward.
Vergleich Mit ähnlichen Verbindungen
Rubidium 2-methylpropan-2-olate is similar to other alkali metal tert-butoxides, such as sodium tert-butoxide and potassium tert-butoxide. its reactivity and solubility can differ due to the unique properties of rubidium. Compared to sodium and potassium tert-butoxides, this compound may offer different reactivity profiles and solubility characteristics, making it suitable for specific applications where other tert-butoxides may not be as effective.
Similar Compounds
- Sodium tert-butoxide (NaOC(CH₃)₃)
- Potassium tert-butoxide (KOC(CH₃)₃)
- Lithium tert-butoxide (LiOC(CH₃)₃)
These compounds share similar chemical properties but differ in their reactivity and solubility, which can influence their use in various chemical reactions.
Eigenschaften
CAS-Nummer |
3934-10-9 |
|---|---|
Molekularformel |
C4H9ORb |
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
2-methylpropan-2-olate;rubidium(1+) |
InChI |
InChI=1S/C4H9O.Rb/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
InChI-Schlüssel |
CUGPDVWIMLFIQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[O-].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
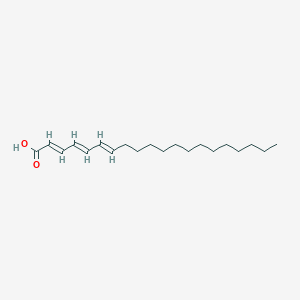
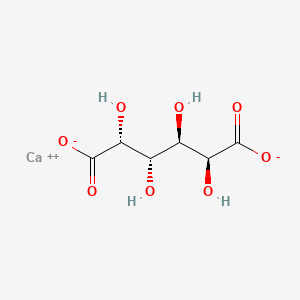
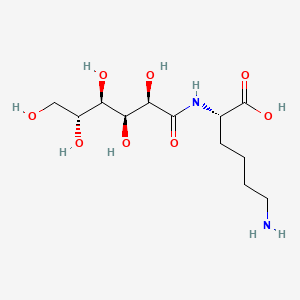
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
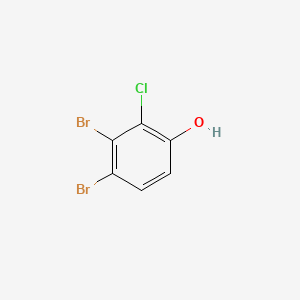
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
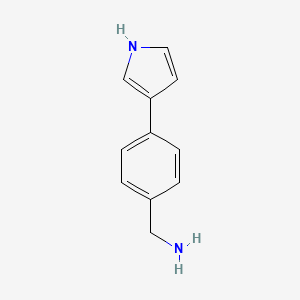
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
